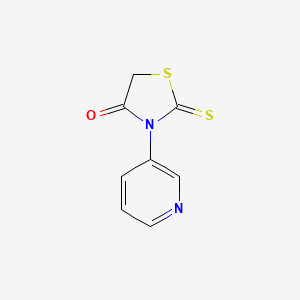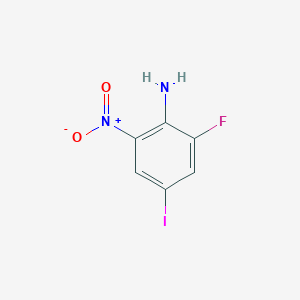
3-(Pyridin-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(Pyridin-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one" is a thiazolidinone derivative, which is a class of compounds known for their diverse biological activities and potential pharmaceutical applications. Thiazolidinones typically contain a core 1,3-thiazolidin-4-one ring and are often modified at various positions to enhance their properties or to create derivatives with specific functions.
Synthesis Analysis
The synthesis of thiazolidin-4-ones can be achieved through the reaction of 3-(aminomethyl)pyridine with arenealdehydes and mercaptoacetic acid, as described in one of the studies . This process can be performed using conventional heating or ultrasound irradiation, leading to the formation of novel thiazolidin-4-ones in moderate to good yields. The compounds are then characterized using techniques such as NMR, GC-MS, and HRMS.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by the presence of a 1,3-thiazolidin-4-one ring. In the case of "3-(Pyridin-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one," the molecule would feature a pyridine ring attached to the thiazolidinone core, which could influence its electronic and steric properties. The infrared spectra of related sulfonamide derivatives have been studied, providing insights into the structural aspects of similar compounds .
Chemical Reactions Analysis
Thiazolidinone derivatives can undergo various chemical reactions depending on their substituents. For instance, 3-amino derivatives of thiazolidinones can react with aldehydes to form Schiff bases or other substituted products . The reactivity of the sulfur atom in the thiazolidinone ring can also be exploited for further functionalization, as seen in the iodine-catalyzed regioselective sulfenylation of imidazo[1,2-a]pyridines using sulfonyl hydrazides as a thiol surrogate .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidin-4-ones are influenced by their molecular structure. The presence of different substituents can affect their solubility, melting points, and stability. The spin-crossover and crystallographic phase changes observed in iron(II) complexes of related ligands indicate that subtle changes in the ligand structure can significantly impact the physical properties of the complexes . Additionally, some thiazolidin-4-ones exhibit radical scavenger activity, which is an important chemical property for potential antioxidant applications .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Research into 3-(Pyridin-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one derivatives has shown that these compounds exhibit remarkable versatility in organic synthesis and catalysis. Their structural features, particularly the presence of sulfur and nitrogen, enable these compounds to act as ligands in coordination chemistry, thus playing a significant role in the development of chemosensors for metal ions detection and in the synthesis of metal complexes with diverse structural types, including macrocycles and helices. These activities are crucial for exploring new drug candidates and improving the selectivity and efficiency of catalytic processes (Horikoshi & Mochida, 2006; Al-Saidi & Khan, 2022).
Medicinal Chemistry and Biological Activities
In the realm of medicinal chemistry, the biological potential of 3-(Pyridin-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one and its analogs is of significant interest. These compounds are part of a larger group of thiazolidinones known for their broad pharmacological importance, including activities against various diseases. Studies have highlighted their role in the synthesis of pharmaceuticals with anticancer, antibacterial, anti-inflammatory, and other therapeutic properties. The versatility of these compounds in drug development is attributed to their ability to form complex structures with diverse biological activities, underscoring their potential in designing next-generation drug candidates (Santos et al., 2018; Mech et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-pyridin-3-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS2/c11-7-5-13-8(12)10(7)6-2-1-3-9-4-6/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXXJFQERZBGMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388192 |
Source


|
| Record name | 3-(Pyridin-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
CAS RN |
99419-73-5 |
Source


|
| Record name | 3-(Pyridin-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304755.png)
![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)
![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)
![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)









